molecular formula C11H14BrN3O2 B1439713 N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide CAS No. 1142192-46-8

N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide

Cat. No.: B1439713
CAS No.: 1142192-46-8
M. Wt: 300.15 g/mol
InChI Key: IXPCJOHCTBBFPK-MKMNVTDBSA-N
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Description

N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)-pivalamide is a pyridine derivative characterized by a bromine atom at the 2-position, a hydroxyiminomethyl group at the 5-position, and a pivalamide substituent at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₄BrN₃O₂, with a molecular weight of 300.16 g/mol . The compound is identified by CAS number 1142192-46-8 and MDL number MFCD12026765 .

Properties

IUPAC Name

N-[2-bromo-5-[(E)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-11(2,3)10(16)15-8-4-7(6-14-17)5-13-9(8)12/h4-6,17H,1-3H3,(H,15,16)/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPCJOHCTBBFPK-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)/C=N/O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide typically involves multiple steps One common method starts with the bromination of 3-pyridinecarboxaldehyde to introduce the bromine atom at the 2-position This is followed by the formation of the hydroxyimino group through the reaction with hydroxylamine hydrochloride under basic conditions

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyimino group can undergo oxidation to form the corresponding nitro compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents like tetrahydrofuran (THF).

Major Products:

    Oxidation: Formation of the corresponding nitro compound.

    Reduction: Formation of the de-brominated pyridine derivative.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyridine derivatives, emphasizing substituent variations, physicochemical properties, and commercial availability:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Price (1g/5g/25g) Key Differences & Applications
N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)-pivalamide (Target) Br (2), -CH=N-OH (5), pivalamide (3) C₁₁H₁₄BrN₃O₂ 300.16 1142192-46-8 Not specified Reference compound; oxime group enables nucleophilic reactions .
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide Br (2), -OH (5), pivalamide (3) C₁₀H₁₃BrN₂O₂ 273.13 1142192-30-0 $400/$1600/$4800 Hydroxyl group instead of oxime; lower reactivity .
N-(2-Bromo-5-formylpyridin-3-yl)pivalamide Br (2), -CHO (5), pivalamide (3) C₁₁H₁₃BrN₂O₂ 285.14 1142192-34-4 Not specified Formyl group enhances electrophilicity for condensations .
N-(2,5-Dibromopyridin-3-yl)pivalamide Br (2,5), pivalamide (3) C₁₀H₁₁Br₂N₂O 328.02 1138444-05-9 Not specified Dual bromine increases halogen bonding potential .
N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridin-3-yl)pivalamide Br (2), -CH₂-O-SiMe₂⁗tBu (5), pivalamide (3) C₁₇H₂₉BrN₂O₂Si ~401.40 1171919-94-0 $400/$1600/$4800 Silyl protection enhances stability under basic conditions .
N-(2-Bromopyridin-3-yl)pivalamide Br (2), pivalamide (3) C₁₀H₁₃BrN₂O 257.13 835882-02-5 $400/$1600/$4800 Lacks 5-position substituent; simpler synthetic precursor .
N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide Cl (2), -CH=N-OH (6), pivalamide (3) C₁₁H₁₄ClN₃O₂ 255.70 1142191-88-5 $400/$1600/$4800 Chlorine vs. bromine; positional isomerism alters electronic effects .

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The hydroxyiminomethyl group (-CH=N-OH) in the target compound offers dual functionality: the oxime can participate in hydrogen bonding or act as a ligand in metal coordination, while the imine bond is reactive toward nucleophiles (e.g., forming hydrazones) . Halogen Variations: Bromine at the 2-position (target) provides greater steric bulk and polarizability compared to chlorine (CAS 1142191-88-5), influencing solubility and intermolecular interactions . Protective Groups: The tert-butyldimethylsilyl (TBS) group in CAS 1171919-94-0 stabilizes the hydroxymethyl substituent, enabling selective deprotection in multi-step syntheses .

Commercial and Synthetic Relevance: Compounds like N-(2-Bromopyridin-3-yl)pivalamide (CAS 835882-02-5) are widely available at $400/1g, reflecting their utility as intermediates in cross-coupling reactions .

Biological and Material Applications: The hydroxyl variant (CAS 1142192-30-0) may serve as a phenol precursor in drug design, while the formyl analog (CAS 1142192-34-4) is a key aldehyde intermediate for Schiff base formation .

Biological Activity

N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide is a halogenated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and comparative analyses.

  • IUPAC Name : N-(2-bromo-5-((hydroxyimino)methyl)pyridin-3-yl)-2,2-dimethylpropanamide
  • Molecular Formula : C11H14BrN3O2
  • Molecular Weight : 300.15 g/mol
  • CAS Number : 1142192-46-8

The compound features a bromine atom and a hydroxyimino group, which are critical for its reactivity and biological interactions. The presence of these functional groups may influence its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The mechanism involves:

  • Enzyme Interaction : The compound may inhibit or modulate the activity of certain enzymes, potentially impacting metabolic pathways.
  • Receptor Binding : It could interact with various receptors, influencing signal transduction processes.
  • Protein Modulation : The compound may affect protein-protein interactions, altering cellular functions and responses.

Biological Activity

Research indicates that this compound has potential therapeutic applications, particularly in:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
    Cell LineIC50 (µM)Mechanism
    A549 (Lung)15.0Apoptosis induction
    MCF7 (Breast)10.5Cell cycle arrest
    These values indicate promising anticancer properties that warrant further investigation.
  • Anti-inflammatory Properties : The compound has been explored for its ability to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

Study on Anticancer Effects

One notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against several types of cancer cells, with a focus on the mechanism of action involving apoptosis and cell cycle regulation.

In Vivo Studies

In vivo studies conducted on rodent models showed that administration of the compound resulted in reduced tumor growth rates compared to control groups. This suggests that this compound may have potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was performed:

CompoundKey Functional GroupsBiological Activity
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-YL)-pivalamideHydroxymethyl groupModerate anticancer activity
N-(5-Bromo-2-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamideHydroxypropynyl groupLimited anti-inflammatory effects

This comparison highlights how variations in functional groups can significantly alter biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide
Reactant of Route 2
Reactant of Route 2
N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide

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